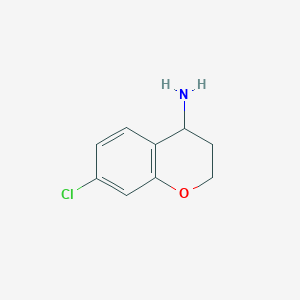

7-Chlorochroman-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chlorochroman-4-amine is an organic compound with the molecular formula C9H10ClNO It is a derivative of chroman, featuring a chlorine atom at the 7th position and an amine group at the 4th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorochroman-4-amine typically involves the following steps:

Starting Material: The synthesis begins with chroman-4-one.

Chlorination: The chroman-4-one is chlorinated at the 7th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions, often involving a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and amination processes. The use of automated systems can help in maintaining consistent reaction conditions and high yields.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated products.

Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxyl or alkyl groups.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Alkylated or hydroxylated amines.

Substitution: Various substituted chroman derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 7-Chlorochroman-4-amine can be categorized into several domains:

Medicinal Chemistry

- Therapeutic Potential: Research has indicated that this compound exhibits potential anti-inflammatory and anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and autoimmune disorders .

- CXCL12 Neutraligand Activity: In studies exploring chemokine interactions, derivatives of this compound have been investigated for their ability to bind CXCL12, a chemokine involved in inflammatory responses. This binding can neutralize the chemokine's activity, offering a novel approach to managing chronic inflammation .

Organic Synthesis

- Building Block for Complex Molecules: this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its chiral nature allows it to be utilized as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products .

- Synthesis of Chroman Derivatives: The compound can be modified through oxidation, reduction, or substitution reactions to yield various derivatives that may possess enhanced biological activities or serve different synthetic purposes .

Biological Research

- Enzyme Inhibition Studies: The compound has been studied for its interactions with biological macromolecules, particularly enzymes. These interactions can lead to the development of enzyme inhibitors that may have therapeutic applications .

- Antimicrobial and Anticancer Properties: Preliminary studies suggest that this compound derivatives may exhibit antimicrobial and anticancer activities, warranting further investigation into their mechanisms of action and potential clinical applications .

Case Study 1: Anti-inflammatory Properties

A systematic study demonstrated that derivatives of this compound could significantly reduce eosinophil recruitment in murine models of allergic airway inflammation. This highlights the compound's potential as a therapeutic agent for managing allergic conditions and chronic inflammatory diseases .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of chroman derivatives revealed efficient methods for producing this compound through cyclization reactions involving salicylaldehyde and acrolein. The resulting compounds were characterized using spectroscopic techniques, confirming their structure and purity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anti-inflammatory and anticancer properties; CXCL12 neutralization |

| Organic Synthesis | Intermediate for complex molecules; chiral auxiliary in asymmetric synthesis |

| Biological Research | Enzyme inhibition studies; antimicrobial and anticancer properties |

Mécanisme D'action

The mechanism of action of 7-Chlorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

7-Bromochroman-4-amine: Similar structure but with a bromine atom instead of chlorine.

7-Fluorochroman-4-amine: Contains a fluorine atom at the 7th position.

7-Iodochroman-4-amine: Features an iodine atom at the 7th position.

Uniqueness: 7-Chlorochroman-4-amine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interaction with biological targets, making it distinct from its halogenated analogs.

Activité Biologique

7-Chlorochroman-4-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated chroman moiety and an amine functional group. Its molecular formula is C₁₃H₉ClN, with a molecular weight of approximately 220.10 g/mol. The compound's structure contributes to its biological activity, particularly its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Cytochrome P450 Inhibition : Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can modulate drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, making it a candidate for further investigation in cancer therapeutics.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Studies : A study demonstrated that this compound significantly inhibits CYP1A2 activity in vitro, suggesting potential implications for drug-drug interactions in clinical settings.

- Antitumor Research : In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential use in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 8-Chlorochroman-4-amine | 770690-25-0 | Chlorine at position 8 instead of 7 |

| 6-Chlorochroman-4-amine | 191608-09-0 | Chlorine at position 6 |

| Chroman derivatives | Various | General class without specific halogen substitution |

The position of the chlorine substituent significantly influences the reactivity and biological activity of these compounds.

Propriétés

IUPAC Name |

7-chloro-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRTWXXJEXSHCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.